molecular formula C5H6O5 B12868314 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid

2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B12868314
M. Wt: 146.10 g/mol
InChI Key: ARXXJCBVJBXLCK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a furan ring, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions . This method is advantageous as it does not require a base and can achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of metal oxide-supported catalysts, such as magnesium oxide-supported ruthenium, is common due to their efficiency and reusability . These processes are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other derivatives.

    Reduction: Reduction reactions can convert the compound into different functional groups.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include metal oxide-supported catalysts and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-furandicarboxylic acid, a valuable monomer for polymer synthesis .

Scientific Research Applications

2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit cell survival pathways, modulate gene expression, and induce oxidative stress and DNA damage . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form valuable products makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

2-hydroxy-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C5H6O5/c6-3-1-2-5(9,10-3)4(7)8/h9H,1-2H2,(H,7,8)

InChI Key

ARXXJCBVJBXLCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C(=O)O)O

Origin of Product

United States

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